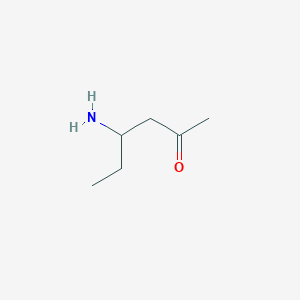
4-Aminohexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) attached to the fourth carbon of a hexane chain and a ketone group (C=O) at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohexan-2-one can be achieved through several methods. One common approach involves the reaction of 4-aminobutan-1-ol with acetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-nitrohexan-2-one. This process uses a palladium catalyst on carbon and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or aldehydes in the presence of a base like triethylamine.
Major Products:
Oxidation: 4-Nitrohexan-2-one.
Reduction: 4-Aminohexan-2-ol.
Substitution: 4-Acetamidohexan-2-one or 4-Iminohexan-2-one.
Applications De Recherche Scientifique
4-Aminohexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-Aminohexan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparaison Avec Des Composés Similaires
- 4-Aminohexan-2-ol
- 4-Nitrohexan-2-one
- 4-Acetamidohexan-2-one
Comparison: 4-Aminohexan-2-one is unique due to the presence of both an amino group and a ketone group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Aminohexan-2-ol lacks the ketone group, limiting its reactivity in certain oxidation and reduction reactions. Similarly, 4-Nitrohexan-2-one, while having a nitro group, does not possess the nucleophilic properties of the amino group, making it less versatile in substitution reactions.
Propriétés
IUPAC Name |
4-aminohexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(7)4-5(2)8/h6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEFQUBFUCVUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
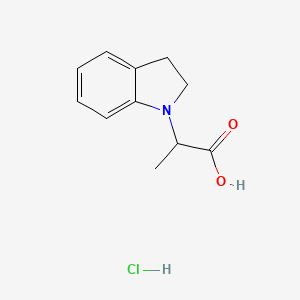

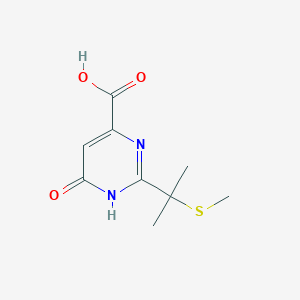
![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)
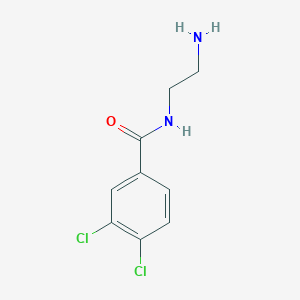
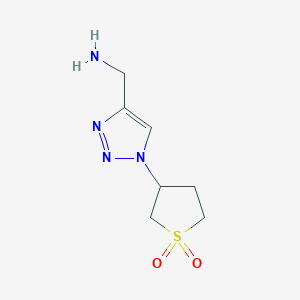
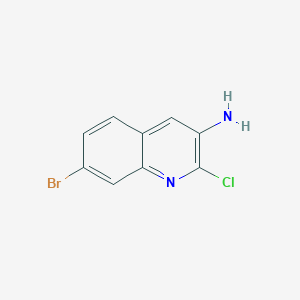
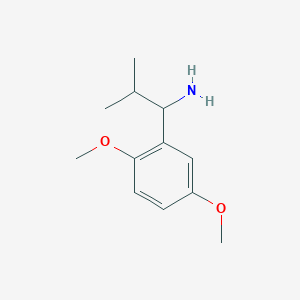

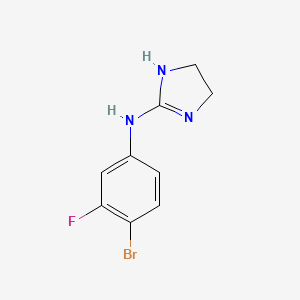

![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
